molecular formula C18H18FN3O4 B2523989 5-Cyclopropyl-N-(2-(7-Fluor-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazol-3-carboxamid CAS No. 1903719-52-7

5-Cyclopropyl-N-(2-(7-Fluor-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazol-3-carboxamid

Katalognummer: B2523989
CAS-Nummer: 1903719-52-7
Molekulargewicht: 359.357
InChI-Schlüssel: MVRAOEYDFAUZSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound features a blend of cyclopropyl, fluoro, oxo, dihydrobenzo, oxazepin, and isoxazole groups, which endow it with unique chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide finds applications in:

  • Chemistry: : As a precursor for synthesizing complex molecules.

  • Biology: : Studied for its potential interactions with enzymes and receptors.

  • Medicine: : Investigated for its therapeutic potential, possibly in anti-inflammatory or anticancer research.

  • Industry: : Used in material science for developing novel compounds with unique physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step processes. Here is a general outline:

  • Cyclopropyl Group Introduction: : Using cyclopropyl bromide in a reaction with suitable nucleophiles under controlled conditions.

  • Isoxazole Formation: : Constructing the isoxazole ring through cyclization reactions involving hydroxylamine and alpha, beta-unsaturated carbonyl compounds.

  • Oxazepin Synthesis: : Forming the oxazepine ring via a condensation reaction with appropriate starting materials, like an ortho-aminobenzamide derivative.

  • Fluoro Addition: : Introducing the fluorine atom via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Scalability of the synthesis process is critical for industrial applications. This generally involves:

  • Optimized Batch Reactions: : Enhancing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields.

  • Continuous Flow Chemistry: : Adopting continuous flow reactors for better control over reaction kinetics and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : It undergoes oxidation at specific sites, potentially forming additional oxo groups.

  • Reduction: : Reduction reactions might target the fluoro or oxo groups, resulting in hydro derivatives.

  • Substitution: : Nucleophilic and electrophilic substitutions are possible, given the reactive groups present.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Conditions involving strong bases or acids depending on the desired site of reaction.

Major Products Formed

  • Oxidation: : Oxidized derivatives with additional carbonyl or carboxyl groups.

  • Reduction: : Reduced forms, potentially de-fluorinated or hydrogenated derivatives.

  • Substitution: : Functionalized derivatives, introducing groups like alkyl, acyl, or amino groups.

Wirkmechanismus

This compound's mechanism of action involves:

  • Molecular Targets: : Binding to specific proteins or enzymes, altering their function.

  • Pathways Involved: : Interference with cell signaling pathways, possibly through modulation of kinase or phosphatase activities. The isoxazole and oxazepin rings play key roles in its binding affinity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness

  • Structural Complexity: : The combination of cyclopropyl, fluoro, and oxazepin elements makes it unique.

  • Chemical Properties: : Its ability to participate in a variety of chemical reactions sets it apart.

Similar Compounds

  • Analogous Oxazepines: : Compounds with similar oxazepine rings but different substituents.

  • Fluoro-Substituted Isoxazoles: : Molecules with similar isoxazole structures but varying fluorine positioning.

  • Cyclopropyl Containing Derivatives: : Other compounds featuring cyclopropyl groups integrated with different moieties.

There's a lot to this compound—scientific curiosities, intricate preparation routes, and potent applications. Any specific angle you'd like to dive deeper into?

Eigenschaften

IUPAC Name

5-cyclopropyl-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c19-13-3-4-15-12(7-13)9-22(17(23)10-25-15)6-5-20-18(24)14-8-16(26-21-14)11-1-2-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRAOEYDFAUZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCN3CC4=C(C=CC(=C4)F)OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.